1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidinone derivative characterized by a methoxy group at the 4-position and a methyl group at the 2-position of the phenyl ring attached to the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. The presence of electron-donating substituents (e.g., methoxy and methyl groups) on the phenyl ring may influence its physicochemical properties, such as solubility and binding affinity, compared to other derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O2/c1-8-5-9(19-2)3-4-11(8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) |
InChI Key |
UJACAIJNEBDRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=O)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Conventional Cyclization Using Ortho-Amino Esters and Nitriles
A foundational method involves cyclizing ortho-amino esters of pyrazole derivatives with nitriles under acidic conditions. For example, 1-(2,4-dinitrophenyl)pyrazole derivatives are reacted with aliphatic/aromatic nitriles in dioxane under HCl gas to form the pyrazolo[3,4-d]pyrimidin-4(5H)-one core . Adapting this approach, the 4-methoxy-2-methylphenyl group is introduced via a nitrile precursor (e.g., 4-methoxy-2-methylbenzonitrile). Key steps include:
-
Reaction conditions : 6-hour HCl gas flow in dioxane at 80°C.
-
Workup : Basification with NaOH and recrystallization from ethanol.
Table 1 : Optimization of Cyclization Conditions
| Nitrile Precursor | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 4-Methoxy-2-methylbenzonitrile | Dioxane | 80 | 72 |
| 4-Methoxybenzonitrile | Dioxane | 80 | 68 |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A three-component protocol using 5-aminopyrazole-4-carboxylates , trimethyl orthoformate , and 4-methoxy-2-methylaniline under microwave conditions (160°C, 55 min) achieves regioselective annulation . Advantages include:
-
Reaction time : 55 minutes vs. 6–12 hours conventionally.
-
Byproduct suppression : Minimal decomposition due to rapid heating.
Mechanism :
-
Formation of a formamidine intermediate via condensation.
-
Cyclization to the pyrimidinone ring under microwave irradiation.
Chlorination-Substitution Strategy
A two-step approach starts with chlorination of a pyrazolopyrimidinone precursor followed by nucleophilic substitution:
-
Step 1 : Treat 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with POCl₃/PCl₅ to form 4-chloro intermediates .
-
Step 2 : React the chloro derivative with 4-methoxy-2-methylphenol under basic conditions (K₂CO₃, DMF, 120°C) .
Key Data :
Hydrazine-Mediated Ring Closure
Hydrazine hydrate facilitates cyclization of 5-amino-1-(4-methoxy-2-methylphenyl)pyrazole-4-carboxamide in formic acid . This method is ideal for introducing electron-donating substituents:
-
Reaction : Reflux in 85% formic acid for 5 hours.
Spectral Confirmation :
One-Pot Tandem Aza-Wittig and Annulation
This advanced method employs iminophosphorane intermediates derived from 5-amino-4-cyano-pyrazoles and triphenylphosphine. The 4-methoxy-2-methylphenyl group is introduced via aromatic isocyanates :
Advantages :
-
Avoids harsh acidic conditions.
-
Compatible with sensitive functional groups.
Comparative Analysis of Methods
Table 2 : Method Efficiency
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional | 72 | 6 hr | High |
| Microwave | 83 | 55 min | Moderate |
| Chlorination-Substitution | 62 | 8 hr | Low |
| Hydrazine-Mediated | 70 | 5 hr | High |
Challenges and Optimization Strategies
-
Regioselectivity : Microwave and tandem methods minimize byproducts .
-
Solvent Choice : Dioxane and DMF improve solubility of aromatic intermediates .
-
Catalysis : Piperidine (5 mol%) accelerates cyclization in conventional routes .
Industrial-Scale Considerations
Chemical Reactions Analysis
2.1. Chlorination
| Reagent | Solvent | Temperature | Yield | Citation |
|---|---|---|---|---|
| POCl₃, TMA | DMF | 0–5°C | ~80–90% |
Mechanism : Chlorination at the 4-position of the pyrazolo[3,4-d]pyrimidine core enhances electrophilicity, enabling subsequent nucleophilic substitutions.
2.2. Hydrazinolysis
| Reagent | Solvent | Conditions | Product | Citation |
|---|---|---|---|---|
| Hydrazine | Refluxing ethanol | 6–8 hours | 4-hydrazinyl derivative |
Outcome : Forms a hydrazide intermediate, which can undergo cyclization or condensation with carbonyl compounds.
2.3. Condensation with Carbonyl Compounds
3.2. Functional Group Reactivity
The compound’s mercapto (-SH) and carbonyl (C=O) groups enable diverse reactivity:
-
Nucleophilic Substitution : Mercapto group reacts with electrophiles (e.g., alkyl halides).
-
Enamine Formation : Carbonyl group participates in cycloaddition reactions.
-
Alkylation : Position-specific alkylation under basic conditions.
Purification and Characterization
| Technique | Purpose | Citation |
|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction monitoring | |
| NMR (¹H, ¹³C) | Structural confirmation | |
| IR spectroscopy | Functional group analysis | |
| Mass Spectrometry (MS) | Molecular weight verification |
Challenges and Limitations
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, as antimicrobial agents. A series of synthesized derivatives demonstrated significant in vitro activity against various bacterial and fungal strains. For instance, compounds derived from this scaffold were evaluated using the agar well diffusion method, showing promising results compared to standard antimicrobial drugs .
Anti-inflammatory Properties
Pyrazolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory effects. Research indicates that certain derivatives exhibit lower ulcerogenic activities than traditional anti-inflammatory medications like Diclofenac. The synthesis of these compounds involved cyclization reactions that yielded derivatives with enhanced therapeutic profiles against inflammation-induced conditions .
Antitumor Activity
There is emerging evidence supporting the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown efficacy in inhibiting tumor cell proliferation in vitro. The mechanism often involves the modulation of key signaling pathways associated with cancer progression, making them candidates for further development as anticancer agents .
Synthetic Methodologies
The synthesis of this compound has been achieved through various innovative methods. Notably, Vilsmeier reagent-mediated reactions have been employed to facilitate the efficient formation of this compound from readily available precursors. This approach allows for high yields and purity of the final product while minimizing reaction times and resource consumption.
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and assessed their antimicrobial properties against a panel of pathogens. Compounds showed varying degrees of effectiveness, with some outperforming established antibiotics in specific assays. This research underscores the potential for developing new antimicrobial therapies based on this chemical framework .
Case Study 2: Anti-inflammatory Screening
Another investigation focused on assessing the anti-inflammatory activities of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that certain compounds significantly reduced edema in animal models compared to control groups treated with conventional anti-inflammatory drugs. This suggests a promising direction for future drug development targeting inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets and pathways within cells. The compound has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, the compound disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and NF-κB pathways. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased survival of cancer cells .
Comparison with Similar Compounds
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Synthetic Advancements: Green nanocatalysis (e.g., Preyssler nanoparticles) offers scalable, sustainable routes for producing such derivatives .
Biological Activity
1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on current research findings.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step reactions. A notable method includes the Vilsmeier reagent-mediated synthesis, which allows for the efficient generation of various derivatives with good yields (73–92%) . The compound can be synthesized through reaction pathways involving 5-(2-chloroacetylamino)pyrazoles and formamide in the presence of phosphorus bromide (PBr3) .
Biological Activity Overview
The biological activity of this compound has been linked to several therapeutic areas:
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have shown significant antiproliferative effects against various cancer cell lines. Compounds in this class can inhibit the growth of lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers . Notably, they exhibit mechanisms involving apoptosis and autophagy induction through caspase activation and modulation of key signaling pathways .
- Antimicrobial Properties : Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus . This suggests potential applications in treating bacterial infections.
- Anti-inflammatory Effects : Pyrazolo[3,4-d]pyrimidines have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers comparable to established anti-inflammatory drugs .
The mechanisms by which this compound exerts its biological effects include:
- Kinase Inhibition : Some studies indicate that compounds within this class can inhibit serine-threonine kinases such as p70S6K and Akt, which are critical in cellular growth and proliferation pathways . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Caspase Activation : The induction of apoptosis via caspase pathways has been documented. For example, compounds can trigger caspase-3 and caspase-9 activation, leading to programmed cell death in cancerous cells .
Case Studies
Several case studies illustrate the compound's potential:
- Breast Cancer Study : A study evaluated the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives on MDA-MB-231 breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspases .
- Antimicrobial Evaluation : Another study assessed various pyrazole derivatives against multiple bacterial strains. The most active derivative showed potent antimicrobial activity with low MIC values, indicating its potential as a therapeutic agent against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Condensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with aromatic aldehydes using acidic cesium salt of Preyssler nanoparticles (Cs12H2[NaP5W30O110]) as a green catalyst. This method achieves yields >80% under solvent-free conditions .
- Route 2 : Reaction of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with substituted phenyl halides in dry acetonitrile, followed by recrystallization (e.g., compound 8a in ).
- Optimization Tips :
- Use high-purity solvents (e.g., dry acetonitrile) to minimize side reactions .
- Monitor reactions via TLC and adjust reaction times (typically 8–12 hours for reflux conditions) .
Q. How can structural confirmation of this compound be reliably achieved?
- Analytical Workflow :
- X-ray Crystallography : Resolve crystal packing and hydrogen bonding using SHELX software (e.g., monoclinic P21/n space group, β = 93.554°, V = 851.46 ų) .
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include δ 14.14 (s, NH), 8.93 (s, pyrimidine protons), and 7.61–7.51 (m, aromatic protons) .
- IR : Confirm functional groups (e.g., C=O stretch at ~1630 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M + H]+ at 415.1062 for YLL545 derivatives) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives?
- Case Study : Anti-angiogenic activity of YLL545 (IC₅₀ = 12 nM for VEGFR2 inhibition) vs. inconsistent antitumor results in other studies .
- Approach :
- Conduct dose-response assays across multiple cell lines (e.g., HUVEC for angiogenesis, A549 for tumor proliferation).
- Compare substituent effects: Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition, while bulky substituents reduce membrane permeability .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to differentiate assay variability from true pharmacological discrepancies.
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
- SAR Insights :
- Core Modifications :
| Position | Modification | Effect | Example |
|---|---|---|---|
| N1 | 4-Methoxy-2-methylphenyl | Enhances metabolic stability | Parent compound |
| C6 | Thioether (-S-) | Boosts kinase selectivity (e.g., ALDH1A inhibition) |
- Substituent Libraries : Synthesize derivatives with varied aryl/alkyl groups at C3/C5 and evaluate using molecular docking (e.g., PDB ID: A1IZ8 for PDE9 binding) .
Q. What are the challenges in crystallizing pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, and how can they be mitigated?
- Crystallization Issues :
- Low solubility in polar solvents (e.g., DMSO).
- Polymorphism due to flexible substituents .
- Solutions :
- Use mixed-solvent systems (e.g., DMF:EtOH 1:3) for slow evaporation.
- Employ cryocrystallography at 100 K to stabilize hydrogen-bonded networks (e.g., N–H···O interactions at 2.89 Å) .
Methodological Best Practices
Q. How to validate synthetic purity and reproducibility in multi-step syntheses?
- Protocol :
HPLC : Ensure >98% purity with C18 columns (acetonitrile/water gradient) .
Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3%).
Batch Consistency : Repeat reactions ≥3 times under identical conditions (e.g., 46% yield for YLL545) .
Q. What computational tools are recommended for predicting pharmacological properties?
- Software :
- Molecular Dynamics (MD) : GROMACS for simulating ligand-receptor stability (e.g., VEGFR2-YLL545 complexes).
- ADMET Prediction : SwissADME to estimate logP (2.1–3.5) and CYP450 interactions .
Contradictions and Open Questions
- Bioactivity Variability : Some derivatives show potent anti-leukemia activity (IC₅₀ < 1 µM) but weak antibacterial effects, suggesting target-specific mechanisms .
- Synthetic Yield Discrepancies : Chloro-substituted analogs (e.g., 15a) achieve 83% yield via Method C, while oxetane derivatives (13g) yield only 21.6% due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
